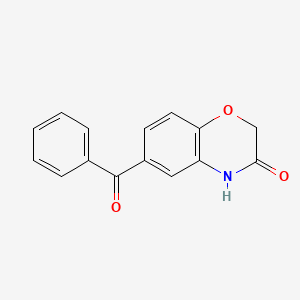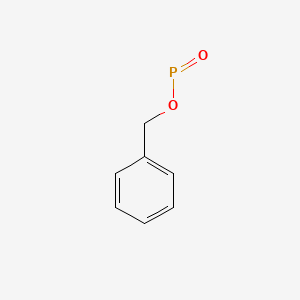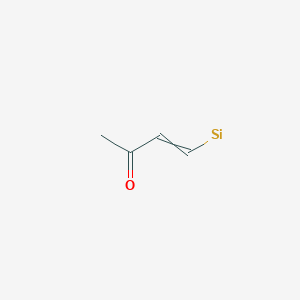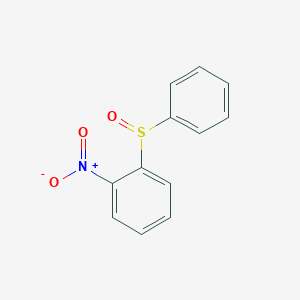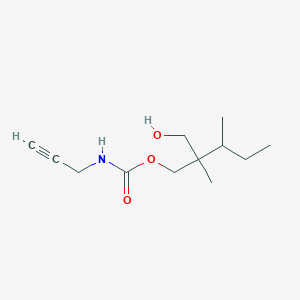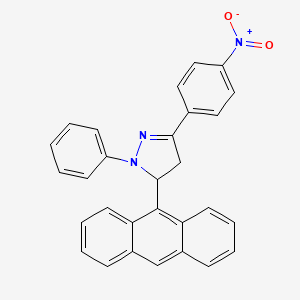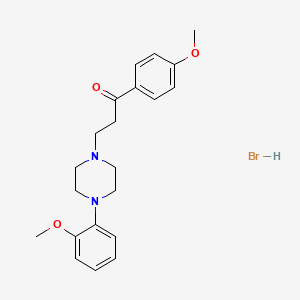
Propiophenone, 4'-methoxy-3-(4-(o-methoxyphenyl)-1-piperazinyl)-, monohydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propiophenone, 4’-methoxy-3-(4-(o-methoxyphenyl)-1-piperazinyl)-, monohydrobromide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a propiophenone backbone substituted with methoxy and piperazinyl groups. The monohydrobromide form indicates the presence of a hydrobromide salt, which can influence its solubility and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propiophenone, 4’-methoxy-3-(4-(o-methoxyphenyl)-1-piperazinyl)-, monohydrobromide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Propiophenone Backbone: This can be achieved through a Friedel-Crafts acylation reaction, where an aromatic compound is acylated using an acyl chloride in the presence of a Lewis acid catalyst.
Introduction of Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Attachment of the Piperazinyl Group: The piperazinyl group can be introduced through nucleophilic substitution reactions, where a piperazine derivative reacts with the intermediate compound.
Formation of the Hydrobromide Salt: The final step involves the reaction of the compound with hydrobromic acid to form the monohydrobromide salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Propiophenone, 4’-methoxy-3-(4-(o-methoxyphenyl)-1-piperazinyl)-, monohydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazinyl group, where nucleophiles such as amines or thiols can replace existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
Propiophenone, 4’-methoxy-3-(4-(o-methoxyphenyl)-1-piperazinyl)-, monohydrobromide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic compounds.
Wirkmechanismus
The mechanism of action of Propiophenone, 4’-methoxy-3-(4-(o-methoxyphenyl)-1-piperazinyl)-, monohydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The presence of methoxy and piperazinyl groups can influence its binding affinity and specificity, contributing to its unique pharmacological profile.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propiophenone: A simpler analog without the methoxy and piperazinyl groups.
4-Methoxypropiophenone: Contains a methoxy group but lacks the piperazinyl substitution.
1-(4-Methoxyphenyl)piperazine: Contains the piperazinyl group but lacks the propiophenone backbone.
Uniqueness
Propiophenone, 4’-methoxy-3-(4-(o-methoxyphenyl)-1-piperazinyl)-, monohydrobromide is unique due to the combination of its structural features, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
23771-31-5 |
|---|---|
Molekularformel |
C21H27BrN2O3 |
Molekulargewicht |
435.4 g/mol |
IUPAC-Name |
1-(4-methoxyphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-one;hydrobromide |
InChI |
InChI=1S/C21H26N2O3.BrH/c1-25-18-9-7-17(8-10-18)20(24)11-12-22-13-15-23(16-14-22)19-5-3-4-6-21(19)26-2;/h3-10H,11-16H2,1-2H3;1H |
InChI-Schlüssel |
FCWCDSXETASRTL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)CCN2CCN(CC2)C3=CC=CC=C3OC.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methyl-1,5,8-tris[(trimethylsilyl)oxy]anthracene-9,10-dione](/img/structure/B14703031.png)
![4-methyl-2λ6-thiapentacyclo[11.7.1.13,7.017,21.011,22]docosa-1(20),3,5,7(22),8,10,13,15,17(21),18-decaene 2,2-dioxide](/img/structure/B14703033.png)
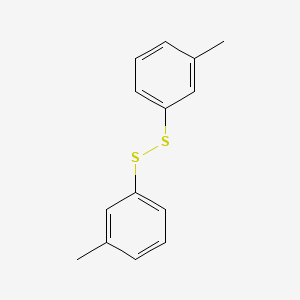
![[4-(Methanesulfonyl)butoxy]benzene](/img/structure/B14703047.png)
